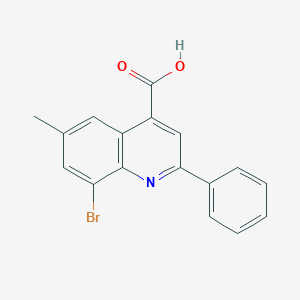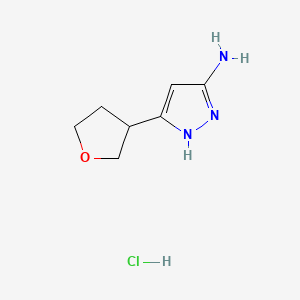![molecular formula C22H24N2O7 B13706257 4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid](/img/structure/B13706257.png)
4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid is a complex organic compound with a unique structure that includes multiple methoxy groups and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid typically involves multiple steps, including the formation of the benzoic acid core, the introduction of methoxy groups, and the construction of the pyrrolidine ring. Common synthetic routes may include:
Step 1: Formation of the benzoic acid core through Friedel-Crafts acylation.
Step 2: Introduction of methoxy groups via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Step 3: Construction of the pyrrolidine ring through cyclization reactions involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups may yield aldehydes or carboxylic acids, while reduction of carbonyl groups may produce alcohols.
Applications De Recherche Scientifique
4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dimethoxybenzoic Acid
- 2,4-Dimethoxy-6-methylbenzoic Acid
- 3,4-Dimethoxybenzoic Acid
- 4-Hydroxy-3,5-dimethoxybenzoic Acid
- 2-Hydroxy-4-methoxy-6-methylbenzoic Acid
Uniqueness
4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid is unique due to its specific combination of functional groups and structural features. The presence of multiple methoxy groups, a pyrrolidine ring, and a carboxamido group distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Propriétés
Formule moléculaire |
C22H24N2O7 |
|---|---|
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
4,5-dimethoxy-2-[[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C22H24N2O7/c1-12-5-6-17(29-2)16(7-12)24-11-13(8-20(24)25)21(26)23-15-10-19(31-4)18(30-3)9-14(15)22(27)28/h5-7,9-10,13H,8,11H2,1-4H3,(H,23,26)(H,27,28) |
Clé InChI |
KLJUFZYYDHOOSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3C(=O)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13706208.png)

![1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B13706226.png)



![8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13706242.png)
![2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide](/img/structure/B13706243.png)


